4-(Cyclopentyloxy)benzylamine
Description
Properties
IUPAC Name |
(4-cyclopentyloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQWOYBWZMZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)benzylamine typically involves the following steps:
Formation of 4-(Cyclopentyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentyloxy derivative.
Reduction to 4-(Cyclopentyloxy)benzyl alcohol: The aldehyde group in 4-(Cyclopentyloxy)benzaldehyde is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Conversion to this compound: The final step involves the conversion of the benzyl alcohol to benzylamine. This can be done using various methods, such as the Gabriel synthesis or reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
4-(Cyclopentyloxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzylamine Derivatives
The table below compares 4-(Cyclopentyloxy)benzylamine with three structurally related compounds:
Key Observations :
- The azepane carbonyl group adds hydrogen-bonding capacity and conformational flexibility .
- Solubility: The hydrochloride salt of 4-(4-methylphenoxy)benzylamine improves aqueous solubility, making it advantageous for biological studies .
Biological Activity
4-(Cyclopentyloxy)benzylamine is an organic compound characterized by the molecular formula CHNO. It features a benzylamine structure with a cyclopentyloxy substituent at the para position. This unique cyclopentyloxy group significantly influences the compound's chemical reactivity and biological activity, making it a subject of interest in various scientific fields.
Synthesis
The synthesis of this compound involves several steps:
- Formation of 4-(Cyclopentyloxy)benzaldehyde : Reacting 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst.
- Reduction to 4-(Cyclopentyloxy)benzyl alcohol : Using sodium borohydride to reduce the aldehyde to a primary alcohol.
- Conversion to Benzylamine : Transforming the benzyl alcohol into benzylamine through methods like Gabriel synthesis or reductive amination.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopentyloxy group may enhance binding affinity and specificity, leading to significant biological effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Case Studies
- Tyrosinase Inhibition : While specific studies on this compound are scarce, related benzylamine derivatives have demonstrated significant inhibition of tyrosinase activity, which is crucial in melanin production. This inhibition suggests potential applications in skin-related therapies and cosmetic formulations .
- Cell-Based Assays : Analogous compounds have been tested in vitro using melanoma cell lines (e.g., B16F10), showing reduced melanin production without cytotoxic effects. These findings indicate potential therapeutic applications for skin pigmentation disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Description | Biological Activity |
|---|---|---|
| Benzylamine | Simple amine without substituents | Limited biological activity |
| 4-Methoxybenzylamine | Contains a methoxy group | Moderate enzyme inhibition |
| 4-Ethoxybenzylamine | Contains an ethoxy group | Lower binding affinity compared to cyclopentyloxy derivative |
The presence of the cyclopentyloxy group in this compound enhances its reactivity and biological activity compared to these simpler analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Cyclopentyloxy)benzylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a cyclopentyloxy group can be introduced via Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or Ullmann-type coupling with aryl halides. Optimization includes temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., CuI for coupling reactions). Yield improvements are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm connectivity and stereochemistry. For example, the cyclopentyloxy group shows distinct proton splitting (δ 1.5–2.5 ppm for cyclopentyl protons). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves 3D conformation. FT-IR confirms functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease activity).
The cyclopentyloxy group enhances lipophilicity (logP ~3.5), which improves membrane permeability .
Advanced Research Questions
Q. How do electronic effects of the cyclopentyloxy group influence reactivity in C–N bond-forming reactions?
- Methodological Answer : The electron-donating cyclopentyloxy group activates the benzylamine core for electrophilic substitution. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show reduced activation energy in amination reactions. Compare with analogs (e.g., 4-(Trifluoromethoxy)benzylamine) to assess electronic contributions using Hammett σ constants .
Q. What advanced spectroscopic techniques resolve reaction intermediates during catalytic transformations?
- Methodological Answer :
- In situ Raman spectroscopy : Monitors plasmon-driven reactions (e.g., Au nanoparticle catalysis) to detect intermediates like imine species.
- GC-MS : Identifies volatile byproducts (e.g., cyclopentanol from deprotection).
- EPR spectroscopy : Traps radical intermediates in oxidative coupling reactions .
Q. How can computational modeling predict SAR for this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS).
- QSAR models : Correlate substituent bulk (e.g., cyclopentyl vs. cyclohexyl) with bioactivity .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
